molecular formula C7H11N3 B12853393 2-(Pyrazin-2-yl)propan-2-amine

2-(Pyrazin-2-yl)propan-2-amine

Cat. No.: B12853393
M. Wt: 137.18 g/mol
InChI Key: NCBSDPSDZDIOQQ-UHFFFAOYSA-N
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Description

2-(Pyrazin-2-yl)propan-2-amine is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a pyrazine ring attached to a propan-2-amine group, making it a valuable scaffold for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrazin-2-yl)propan-2-amine typically involves the reaction of pyrazine with an appropriate amine under controlled conditions. One common method involves the use of 2-cyanopyridine and MeMgBr (methylmagnesium bromide) in toluene at low temperatures, followed by the addition of hydrogen chloride and sodium hydroxide to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrazin-2-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The pyrazine ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives.

Scientific Research Applications

2-(Pyrazin-2-yl)propan-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Pyrazin-2-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)propan-2-amine
  • 2-(Pyrimidin-2-yl)propan-2-amine
  • 2-(Pyridin-2-yl)ethylamine

Uniqueness

2-(Pyrazin-2-yl)propan-2-amine is unique due to its pyrazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds with pyridine or pyrimidine rings, the pyrazine derivative may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

2-pyrazin-2-ylpropan-2-amine

InChI

InChI=1S/C7H11N3/c1-7(2,8)6-5-9-3-4-10-6/h3-5H,8H2,1-2H3

InChI Key

NCBSDPSDZDIOQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=CN=C1)N

Origin of Product

United States

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